molecular formula C16H16N4OS B6505426 N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide CAS No. 1396863-79-8

N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide

Cat. No. B6505426
CAS RN: 1396863-79-8
M. Wt: 312.4 g/mol
InChI Key: OOEKGVYUINPZMR-UHFFFAOYSA-N
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Description

“N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves the use of functionalized alkynes . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Antitubercular Agents

The search for potent antitubercular drugs is crucial due to the global burden of tuberculosis. Recent studies have identified certain pyrazine-2-carboxamide derivatives, including N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, which exhibit remarkable activity against Mycobacterium tuberculosis. These compounds demonstrated four times higher activity (MIC ≤ 2 μg L^(-1)) compared to the standard drug PZA (pyrazinamide) .

Piperidine Derivatives in Drug Design

Piperidine-containing compounds play a significant role in drug construction. Their derivatives are present in over twenty classes of pharmaceuticals and alkaloids. Recent scientific literature highlights intra- and intermolecular reactions leading to various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Researchers explore these derivatives for their pharmacological applications, making them valuable substrates for designing biologically active compounds .

Synthetic Chemistry and Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines are essential. Researchers focus on developing fast and cost-effective approaches. Multicomponent reactions, cyclization, annulation, and amination play a pivotal role in constructing piperidine-based molecules. These synthetic strategies enable the creation of diverse piperidine derivatives with potential biological activities .

Biological Evaluation of Piperidine-Containing Drugs

Scientists continually evaluate the biological properties of piperidine-containing compounds. These investigations include assessing their interactions with biological targets, pharmacokinetics, toxicity profiles, and therapeutic efficacy. Piperidine-based drugs may find applications in various disease areas, including central nervous system disorders, cardiovascular diseases, and cancer .

Spiropiperidines and Their Unique Properties

Spiropiperidines, a class of piperidine derivatives, exhibit intriguing structural features. Researchers explore their potential as enzyme inhibitors, ligands for receptors, and modulators of biological pathways. Understanding the structure-activity relationships of spiropiperidines contributes to drug discovery efforts .

Hydrogenation and Functionalization of Piperidinones

Hydrogenation reactions allow the transformation of piperidinones into valuable intermediates. Researchers investigate functionalization methods to modify piperidinone scaffolds, enhancing their biological activity. These efforts contribute to the development of novel drug candidates .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may have potential as therapeutic agents .

Mechanism of Action

Target of Action

It’s worth noting that both thiophene and imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

It’s known that thiophene and imidazole derivatives can exhibit a variety of biological activities . These activities could be the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene and imidazole derivatives , it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of thiophene and imidazole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-11-13(14-5-3-9-22-14)19-15(20)6-8-18-16(21)12-4-2-7-17-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEKGVYUINPZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CN=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)nicotinamide

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